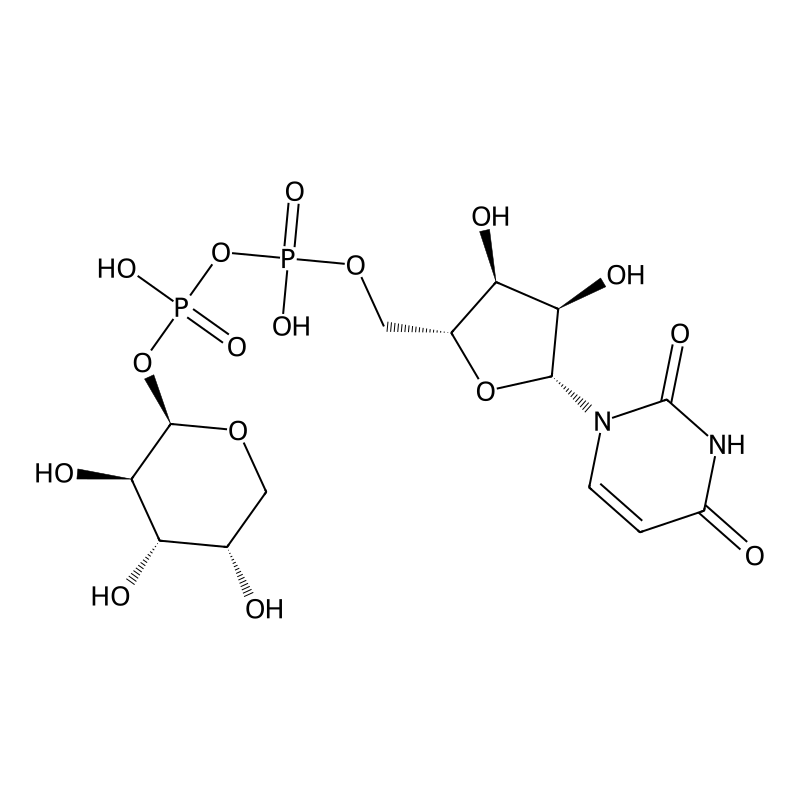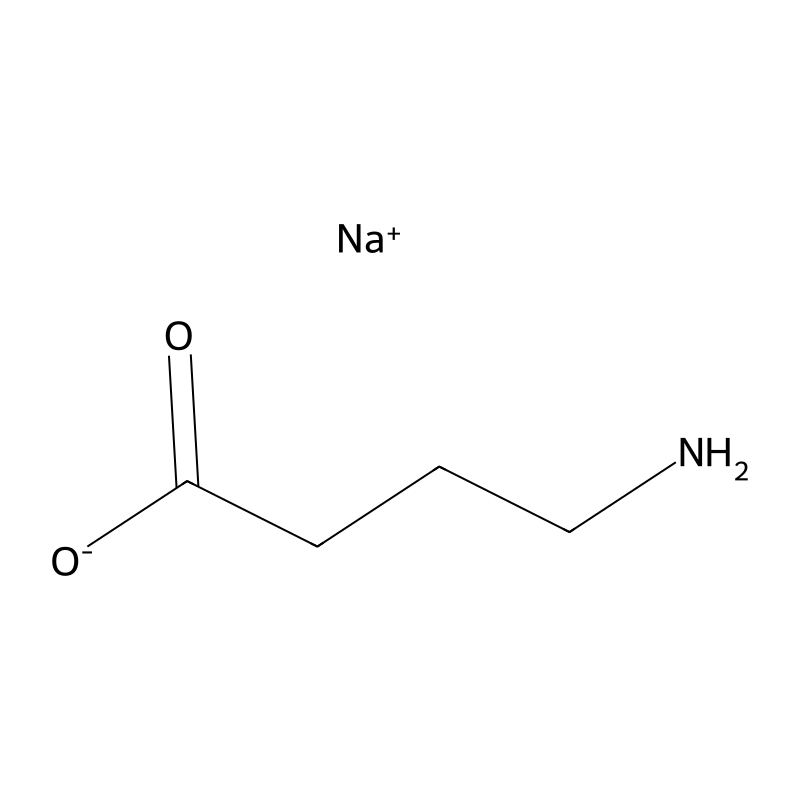16beta-Hydroxyfurazabol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Doping Control in Sports
Summary of Application: 16beta-Hydroxyfurazabol is an anabolic agent . It has been used in the field of sports to enhance performance, but it is considered a prohibited substance by the World Anti-Doping Agency (WADA) .
Methods of Application: A screening method for the detection of selected anabolic agents in human urine was developed on the Agilent 7890 Series GC coupled to the Agilent 7000 Series Triple Quadrupole GC/MS System . This method was applied to the analysis of 1367 samples collected during the doping control of the XVI PanAmerican Games .
Results or Outcomes: High sensitivity was sustained during the analysis of more than 80 analytical batches, proving the outstanding ruggedness of the analytical method .
Scientific Research
Summary of Application: 16beta-Hydroxyfurazabol has been used in scientific experiments to study muscle development, regeneration, and wasting.
Reference Material for Sports Drugs and Steroid Testing
Summary of Application: 16beta-Hydroxyfurazabol is used as a reference material in the field of sports drugs and steroid testing .
Methods of Application: The compound is used as a standard to calibrate analytical instruments and validate testing methods .
Results or Outcomes: The use of 16beta-Hydroxyfurazabol as a reference material helps ensure the accuracy and reliability of drug testing results .
Pharmacopeia & Metrological Institutes Standards
Summary of Application: 16beta-Hydroxyfurazabol is used as a standard in pharmacopeia and metrological institutes.
Methods of Application: The compound is used to establish and validate analytical methods for the detection and quantification of anabolic steroids.
Results or Outcomes: The use of 16beta-Hydroxyfurazabol as a standard helps ensure the accuracy and reliability of analytical results.
Development of Novel Inhibitors
Summary of Application: 16beta-Hydroxyfurazabol has been recommended as a potent compound for developing novel inhibitors in the future based on structure-based virtual screening, ligand-based quantitative structure activity relationship models, and molecular dynamics simulation .
16beta-Hydroxyfurazabol is a synthetic compound belonging to the class of anabolic steroids. With a molecular formula of C20H30N2O3 and a molecular weight of 346.47 g/mol, it is structurally related to furazabol, which is known for its muscle-building properties. The compound features a hydroxyl group at the 16beta position, which is crucial for its biological activity and interactions within the body. Its chemical structure includes a furan ring, which contributes to its unique properties compared to other anabolic steroids.
- Oxidation: The hydroxyl group at the 16beta position can be oxidized to form ketones or other oxidized derivatives.
- Reduction: This compound can also participate in reduction reactions, which may convert the hydroxyl group or alter other functional groups.
- Substitution: The hydroxyl group can be substituted with different functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The biological activity of 16beta-Hydroxyfurazabol is primarily linked to its interaction with androgen receptors. Upon binding to these receptors, it activates signaling pathways that promote protein synthesis and muscle growth. Additionally, research indicates that this compound may influence lipid metabolism and cellular signaling processes, making it a subject of interest in both sports medicine and metabolic studies.
The synthesis of 16beta-Hydroxyfurazabol typically involves several steps:
- Starting Material: The synthesis begins with furazabol as the precursor.
- Hydroxylation: The key step involves the hydroxylation at the 16beta position, which can be achieved using various oxidizing agents under controlled conditions.
- Reaction Conditions: Optimal conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields of the desired product.
These methods can be adapted for both laboratory-scale synthesis and larger industrial production, ensuring consistency in quality.
16beta-Hydroxyfurazabol has several applications:
- Research: It serves as a reference standard in analytical chemistry for detecting and quantifying metabolites in biological samples.
- Pharmaceuticals: Ongoing research explores its potential therapeutic applications in treating conditions such as muscle wasting and hereditary angioedema.
- Sports Science: Its anabolic properties make it relevant in studies related to performance enhancement and muscle recovery.
Studies on 16beta-Hydroxyfurazabol have focused on its interactions with various biological molecules:
- Androgen Receptors: Binding affinity studies show that it effectively activates androgen receptors, leading to enhanced anabolic effects.
- Metabolic Pathways: Research indicates that it may interact with pathways involved in lipid metabolism and cellular signaling, suggesting broader implications for metabolic health.
These interactions are crucial for understanding the compound's full range of biological effects.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 16beta-Hydroxyfurazabol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Stanozolol | C21H32N2O | Known for its strong anabolic effects; widely used in sports. |
| Furazabol | C20H30N2O3 | Parent compound; used similarly but lacks the hydroxyl group at 16beta. |
| Methenolone | C20H28O2 | An anabolic steroid with a distinct structure; used therapeutically for muscle wasting. |
| Nandrolone | C21H32O3 | A potent anabolic steroid with different metabolic pathways. |
Uniqueness of 16beta-Hydroxyfurazabol
What sets 16beta-Hydroxyfurazabol apart from these compounds is its specific hydroxylation at the 16beta position, which enhances its binding affinity to androgen receptors and potentially alters its metabolic profile compared to structurally similar steroids. This unique modification may contribute to varying degrees of anabolic activity and side effects, making it a significant subject of study in pharmacology and sports science.








